Moenocinol is classified as a natural product derived from the Streptomyces ghanaensis bacterium. This compound is integral to the biosynthesis of moenomycins, which are known for their antibiotic properties, particularly their ability to inhibit bacterial cell wall synthesis by targeting transglycosylases .
The synthesis of moenocinol has been a subject of extensive research due to its structural complexity. Various methods have been employed to synthesize this compound:
Moenocinol's molecular structure is defined by its unique 25-carbon chain, which includes several stereogenic centers, contributing to its physical properties and biological activity. The structure can be summarized as follows:
The presence of a quaternary carbon at C8 within the lipid tail is particularly notable as it deviates from the typical isoprene rule, adding complexity to its synthesis and function .
Moenocinol participates in several chemical reactions that are critical to its function as part of moenomycin antibiotics:
The mechanism of action for moenocinol involves its incorporation into bacterial membranes due to its amphiphilic nature:
This mechanism highlights both the potential therapeutic applications and limitations due to hemolytic activity observed with certain analogs .
Moenocinol exhibits several important physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its potential applications in medicine .
Moenocinol has significant scientific applications, particularly in microbiology and pharmacology:
The ongoing research into its analogs aims to optimize pharmacokinetic properties while minimizing adverse effects, enhancing its potential therapeutic applications .
Moenocinol ((2E,6E,10E,14R)-2,6,10,14,18-pentamethylicosa-2,6,10,18-tetraen-15-ol) is a C₂₅ isoprenoid alcohol characterized by a specific stereochemistry and polyene system. Its molecular formula is C₂₅H₄₂O (molecular weight: 358.61 g/mol), featuring:
Structural studies confirm that moenocinol’s lipid chain mirrors the undecaprenyl moiety of bacterial Lipid II substrates, enabling competitive binding to peptidoglycan glycosyltransferases (PGTs). Modifications to its terminal hydroxyl group—such as oxidation—abolish antibacterial activity, underscoring its role in membrane anchoring [1] [5]. Diumycinol, a moenocinol isomer with altered double-bond positioning, occurs in antibiotics like AC326-α but exhibits reduced potency [1].
Table 1: Key Structural Features of Moenocinol
Property | Description |
---|---|
Systematic Name | (2E,6E,10E,14R)-2,6,10,14,18-Pentamethylicosa-2,6,10,18-tetraen-15-ol |
Molecular Formula | C₂₅H₄₂O |
CAS Registry Number | 11006-30-9 |
Key Functional Groups | Tertiary alcohol (C15-OH), conjugated tetraene system |
Stereochemical Center | R-configuration at C14 |
Bioactivity Determinant | Pristine C15-OH; oxidation inactivates antibiotic function |
Moenocinol biosynthesis occurs exclusively in Actinobacteria (notably Streptomyces spp.) via the mevalonate pathway. Genomic analyses of moenomycin biosynthetic gene clusters (BGCs) reveal conserved enzymes governing its assembly:
BGC comparisons across 20 actinobacterial strains identify variations in tailoring enzymes (e.g., dehydrogenases, methyltransferases) that generate structural analogs like diumycinol. Notably, Actinoplanes teichomyceticus possesses putative diumycinol-synthesizing enzymes absent in other producers [1]. Metabolic engineering of Streptomyces strains via overexpression of amidotransferases (e.g., moeH5) has enabled in vivo production of non-natural moenocinol derivatives, though yields remain low [1].
Table 2: Biosynthesis of Moenocinol: Natural vs. Engineered Approaches
Biosynthetic Stage | Natural Pathway | Engineering Strategies |
---|---|---|
Precursor Supply | Mevalonate pathway in Streptomyces | Heterologous MVA pathway expression in E. coli |
Chain Assembly | trans-Prenyltransferase (MoeO5) | Combinatorial enzymology with mutant premyltransferases |
Functionalization | P450-mediated C15 hydroxylation | Directed evolution of hydroxylases |
Structural Diversification | Limited to native BGC tailoring enzymes | Precursor-directed feeding; enzyme engineering |
Moenocinol was first identified in the 1960s as the lipid component of moenomycin A, isolated from Streptomyces ghanaensis cultures. Initial structural elucidation efforts were hampered by the compound’s sensitivity to oxidation and lack of crystallinity. By the 1980s, degradation studies and nuclear magnetic resonance (NMR) spectroscopy revealed its isoprenoid nature, though stereochemical ambiguity persisted [1] [10].
A landmark 1987 total synthesis by Welzel et al. confirmed moenocinol’s absolute configuration as 14R. Their route employed iterative Wittig reactions and stereoselective carbonyl reductions to assemble the tetraene system, establishing C14 as a chiral center [2]. This achievement enabled pharmacological studies proving moenocinol’s indispensability for membrane anchoring—a finding that redirected antibiotic design toward preserving the intact lipid chain [4] [5].
The 2000s saw advanced analytical techniques refine structural understanding:
Flavomycin (a commercial moenomycin complex) was approved as an animal growth promoter in the 1970s, though its clinical use was limited by poor oral bioavailability. Current efforts focus on semi-synthetic analogs retaining moenocinol while optimizing the carbohydrate domain for human therapeutics [1] [10].
Key Advances in Moenocinol Research
Year | Milestone | Significance |
---|---|---|
1960s | Isolation from S. ghanaensis | Initial structural proposals |
1987 | Total synthesis by Welzel et al. [2] | Confirmed C14 stereochemistry and tetraene geometry |
2007 | Julia-Kocienski olefination synthesis [4] | Enabled efficient analog production |
2010 | Structural studies of PGT binding [5] | Validated membrane-anchoring mechanism |
2022 | BGC mining in Actinoplanes [1] | Revealed diumycinol biosynthetic enzymes |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1